molecular formula C12H13ClF2O B14059279 1-Chloro-1-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one

1-Chloro-1-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one

Cat. No.: B14059279
M. Wt: 246.68 g/mol
InChI Key: XINCGHYJUKJWKT-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a difluoromethyl group, and an ethylphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one typically involves the chlorination of a precursor compound, followed by the introduction of the difluoromethyl and ethylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucle

Properties

Molecular Formula

C12H13ClF2O

Molecular Weight

246.68 g/mol

IUPAC Name

1-chloro-1-[3-(difluoromethyl)-2-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H13ClF2O/c1-3-8-9(11(13)7(2)16)5-4-6-10(8)12(14)15/h4-6,11-12H,3H2,1-2H3

InChI Key

XINCGHYJUKJWKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1C(F)F)C(C(=O)C)Cl

Origin of Product

United States

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